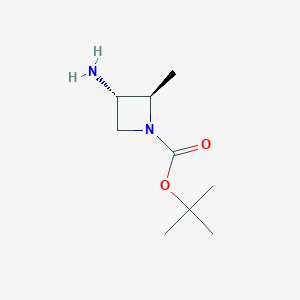

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate is a chemical compound that features a tert-butyl group, an amino group, and a methylazetidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling access to the free amine. Common reagents include:

-

Trifluoroacetic acid (TFA) in dichloromethane

-

Hydrochloric acid (HCl) in dioxane

Example Reaction:

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylateHCl/dioxane(2R,3S)-3-amino-2-methylazetidine+CO2+tert-butanol

This deprotection is critical for subsequent functionalization in drug synthesis .

Amine Functionalization

The primary amine undergoes typical nucleophilic reactions:

| Reaction Type | Reagents/Conditions | Products | Applications |

|---|---|---|---|

| Acylation | Acetyl chloride, base (e.g., Et₃N) | N-acylated azetidine derivatives | Peptide mimetics, enzyme inhibitors |

| Alkylation | Alkyl halides, K₂CO₃ | N-alkylated compounds | Building blocks for bioactive molecules |

| Sulfonylation | Sulfonyl chlorides, pyridine | Sulfonamide derivatives | Antibacterial agents |

These modifications enhance pharmacological properties or enable conjugation to biomolecules .

Ring-Opening Reactions

The strained azetidine ring participates in ring-opening under nucleophilic or acidic conditions:

Example:

Azetidine+H₂OH⁺3-amino-2-methyl-1,3-propanediol derivative

Ring-opening products are intermediates in synthesizing amino alcohols or polyols .

Chiral Induction in Asymmetric Catalysis

The compound serves as a chiral auxiliary or ligand in asymmetric reactions:

| Reaction | Catalytic System | Outcome |

|---|---|---|

| Aldol condensation | Cu(II) complexes | High enantioselectivity (up to 95% ee) |

| Hydrogenation | Rhodium with chiral phosphines | Stereoselective reduction of ketones |

This application leverages its rigid, stereodefined structure to control reaction stereochemistry .

Cross-Coupling Reactions

The amine group facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

Azetidine-Boc+Aryl boronic acidPd(PPh₃)₄, baseN-aryl azetidine derivatives

These reactions diversify the compound’s utility in constructing complex heterocycles .

Comparative Reactivity with Analogues

Reactivity varies with substitution patterns and stereochemistry:

| Compound | Key Reactivity Difference |

|---|---|

| tert-Butyl (2R,3R)-3-amino-2-methylazetidine-1-carboxylate | Reduced ring-opening propensity due to stereochemistry |

| Boc-protected pyrrolidine analogues | Higher ring strain in azetidine enhances reactivity |

The (2R,3S) configuration uniquely directs regioselectivity in nucleophilic attacks .

Industrial and Pharmacological Relevance

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate serves as a valuable chiral building block in organic synthesis. Its unique structure allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals. The azetidine ring can undergo various transformations, including oxidation and reduction reactions, to yield different derivatives.

| Reaction Type | Transformation |

|---|---|

| Oxidation | Formation of nitroso or nitro derivatives |

| Reduction | Formation of reduced amines or ring-opened products |

| Substitution | Formation of substituted azetidines or esters |

Medicinal Chemistry

Potential Therapeutic Applications

The compound shows promise in medicinal chemistry, particularly in designing enzyme inhibitors and receptor modulators. Its structural characteristics enable interactions with biological targets that are often inaccessible to standard amino acid derivatives. Research indicates that the compound can modulate enzyme activity by binding to active sites.

Case Study: Enzyme Inhibition

In a study investigating enzyme inhibitors, this compound was found to effectively inhibit specific enzymes involved in metabolic pathways. The mechanism of action involved competitive inhibition, where the compound competes with the substrate for binding to the enzyme's active site.

Industrial Applications

Use in Polymer Synthesis

In the chemical industry, this compound is utilized in synthesizing polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into various industrial processes.

| Application Area | Details |

|---|---|

| Polymer Synthesis | Used as a monomer or additive in polymerization reactions |

| Material Science | Contributes to the development of new materials with enhanced properties |

作用机制

The mechanism of action of tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

相似化合物的比较

Similar Compounds

Similar compounds to tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate include:

- tert-Butyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate

- tert-Butyl (2R,3S)-3-amino-2-methylthiolane-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its azetidine ring structure, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .

生物活性

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate is a compound belonging to the azetidine family, characterized by its unique stereochemistry and functional groups. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry and biological research.

- Molecular Formula : C10H19NO3

- Molecular Weight : Approximately 201.27 g/mol

- Structure : The compound features a tert-butyl group, an amino group, and a carboxylate, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Azetidine derivatives have shown inhibitory effects on various enzymes, which can be leveraged for therapeutic purposes. The specific interactions of this compound with target enzymes remain under investigation.

- Biochemical Pathways : The tert-butyl group is involved in various biosynthetic and biodegradation pathways. Its reactivity can facilitate interactions with biological targets, potentially leading to significant pharmacological effects.

Biological Activity

Research indicates that azetidine derivatives, including this compound, exhibit diverse biological properties:

- Antitumor Activity : Preliminary studies suggest that compounds in this class may have potential as anticancer agents due to their ability to modulate pathways involved in cell proliferation and apoptosis .

- Neuroprotective Effects : Some azetidine derivatives have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

A selection of studies highlights the biological potential of azetidine derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Identified that azetidine derivatives inhibit specific kinases involved in cancer cell proliferation. |

| Study B | Anticancer Properties | Demonstrated that azetidine compounds induce apoptosis in various cancer cell lines. |

| Study C | Neuroprotective Effects | Found that certain azetidine derivatives protect neuronal cells from oxidative stress-induced damage. |

Applications in Drug Development

The unique structural properties of this compound make it a valuable candidate for drug development:

属性

IUPAC Name |

tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNTYEYDNBONGP-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。